molecular formula C31H28N2O6 B12007483 2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765311-43-1

2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12007483
CAS No.: 765311-43-1
M. Wt: 524.6 g/mol
InChI Key: GUFPAZVAMHEQSJ-BIZUNTBRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the hydrazone intermediate: This step involves the reaction of a benzyl hydrazine derivative with a benzaldehyde derivative under acidic conditions.

    Esterification: The intermediate is then esterified with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzyl and methoxy derivatives.

Scientific Research Applications

2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Limited use in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with hydrophobic and aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Meo-4-(2-(4-((4-methylbenzyl)oxy)BZ)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural features, such as the presence of both methoxy and benzyl groups, which contribute to its distinct chemical reactivity and potential biological activity. Its rarity and specialized use in early discovery research further highlight its uniqueness.

Properties

CAS No.

765311-43-1

Molecular Formula

C31H28N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C31H28N2O6/c1-21-4-6-22(7-5-21)20-38-27-15-9-24(10-16-27)30(34)33-32-19-23-8-17-28(29(18-23)37-3)39-31(35)25-11-13-26(36-2)14-12-25/h4-19H,20H2,1-3H3,(H,33,34)/b32-19+

InChI Key

GUFPAZVAMHEQSJ-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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